![molecular formula C20H20N6O3S B2699270 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034603-56-8](/img/structure/B2699270.png)
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, the pyrazole and pyrazine rings could potentially participate in electrophilic substitution reactions. The sulfonamide group could also undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific structure and functional groups present. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique
Hybrid Compound Developments
Recent research has focused on the development of hybrid compounds incorporating sulfonamide groups due to their broad range of pharmacological activities, including antibacterial, anti-obesity, diuretic, and antitumor effects, among others. N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrlo[3,2,1-ij]quinoline-8-sulfonamide is part of this class, known for its potent biological activities. The sulfonamide hybrids have been extensively explored for their ability to bind with various organic compounds, leading to considerable interest in their synthesis and biological application potential. This exploration has unveiled a plethora of sulfonamide hybrids exhibiting significant biological activities by incorporating various pharmacologically active scaffolds like coumarin, quinoline, and pyrazole (Ghomashi et al., 2022).
Caspase-3 Inhibitory Activity
Another area of application is in the synthesis of novel compounds that inhibit caspase-3, a crucial protein in the apoptosis pathway. By synthesizing specific sulfonamide derivatives, including the N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, researchers aim to develop new therapeutic agents targeting diseases where apoptosis plays a key role. Such compounds have shown promising results as potent inhibitors, offering a new avenue for drug development (Kravchenko et al., 2005).
Antimicrobial and Antifungal Activities
Sulfonamide-based compounds, including the mentioned derivative, have been investigated for their antimicrobial and antifungal activities. These compounds provide a valuable source for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance. Their potential in combating various bacterial and fungal strains highlights the critical role of sulfonamide hybrids in the future of antimicrobial therapy (Padmavathi et al., 2008).
Antineoplastic Potential
Research into the antineoplastic potential of sulfonamide derivatives, including N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, has shown promising results. These compounds have been found to exhibit cell growth inhibitory properties, particularly against leukemia and solid tumors like CNS-, melanoma-, and prostate-derived cells. This highlights the potential of such compounds in cancer therapy, offering new pathways for treatment development (Ferlin et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-25-15(10-17(24-25)18-12-21-5-6-22-18)11-23-30(28,29)16-8-13-2-3-19(27)26-7-4-14(9-16)20(13)26/h5-6,8-10,12,23H,2-4,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRHPJBXLHJNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2699187.png)
![2-[(4-ethylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine](/img/structure/B2699189.png)
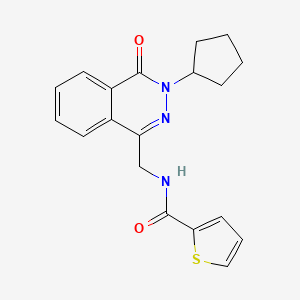
![1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B2699193.png)
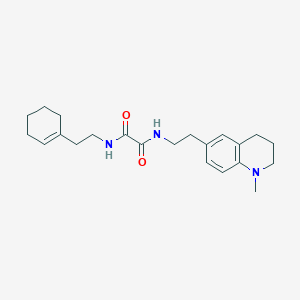


![6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine](/img/structure/B2699199.png)
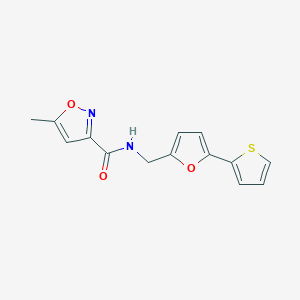
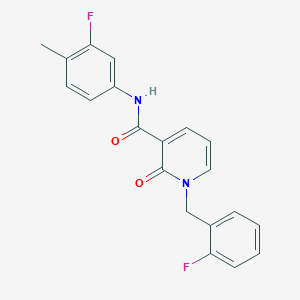
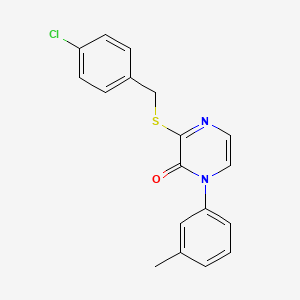
![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)
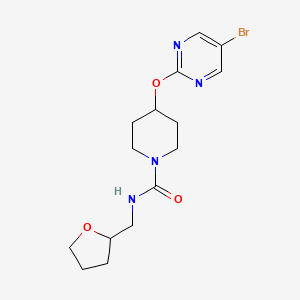
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)